4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Description
Historical Context and Evolution of Research on Phenolic Carboxylic Acids
The journey into understanding compounds like 4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid is built upon a rich history of research into phenolic compounds and carboxylic acids. Phenolic acids, broadly defined as compounds containing a phenolic ring and a carboxylic acid function, have been known for centuries, initially discovered in various plant species. wikipedia.org Early research, dating back to the 19th and early 20th centuries, focused on the isolation and characterization of naturally occurring phenolic acids, such as salicylic (B10762653) acid. wikipedia.org
The evolution of this field saw a shift from extraction from natural sources to synthetic methodologies, allowing for the creation of a vast array of derivatives with tailored properties. This progression was significantly influenced by the development of foundational organic reactions, which enabled the systematic modification of aromatic rings and carboxylic acid functionalities. The study of phenolic carboxylic acids has since expanded to investigate their diverse biological activities and their roles as precursors in the synthesis of pharmaceuticals and other fine chemicals. nih.gov
Chemical Classification and Structural Features of Substituted Aryl-Oxobutanoic Acids
Substituted aryl-oxobutanoic acids are a subclass of organic compounds characterized by a butanoic acid chain bearing a ketone (oxo group) and an aryl substituent. The aryl group, in this context, is a substituted phenyl ring. wikipedia.org The general structure consists of a four-carbon chain with a carboxylic acid at one end and a ketone at the fourth carbon, which is directly attached to the aromatic ring.
The specific compound, this compound, possesses a phenyl ring substituted with both a chlorine atom and a hydroxyl group. This substitution pattern is crucial to its chemical identity and reactivity. The presence of the hydroxyl group classifies it as a phenolic compound, while the chloro group introduces specific electronic effects that can influence its chemical behavior. The combination of the carboxylic acid, ketone, and substituted phenol (B47542) functional groups within a single molecule provides multiple sites for chemical reactions and interactions.
| Property | Value |
| Molecular Formula | C10H9ClO4 |
| Molecular Weight | 228.63 g/mol |
| CAS Number | 15572-01-7 |
| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)CCC(=O)O |
| InChI Key | XMKSYNSQMKQFSE-UHFFFAOYSA-N |
Contemporary Research Relevance of this compound in Advanced Organic Chemistry and Chemical Biology
In the realm of advanced organic chemistry, this compound is valued as a versatile synthetic intermediate. evitachem.com Its multiple functional groups allow for a variety of chemical transformations, making it a useful building block for the construction of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. The presence of the chloro and hydroxyl groups on the aromatic ring allows for further functionalization through reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution, expanding its synthetic utility.
Scope and Objectives of Current Academic Inquiry into this compound
Current academic inquiry into this compound is multifaceted, with several key objectives. A primary focus is the development of efficient and environmentally benign synthetic routes to this and related compounds. This includes the optimization of reaction conditions for methods such as the Friedel-Crafts acylation of substituted phenols with succinic anhydride (B1165640).
Another significant area of investigation is the exploration of its chemical reactivity and its potential as a precursor for the synthesis of novel heterocyclic systems and other complex organic molecules. Furthermore, there is a growing interest in elucidating the potential biological activities of this compound and its derivatives. This involves screening for various pharmacological effects and identifying potential molecular targets. The overarching goal is to fully characterize the chemical and biological properties of this compound to unlock its full potential in both synthetic chemistry and drug discovery. evitachem.com
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-6-1-2-7(9(13)5-6)8(12)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSYNSQMKQFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Selective Reaction Pathways for 4 4 Chloro 2 Hydroxyphenyl 4 Oxobutanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for the 4-Oxobutanoic Acid Moiety
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid, the most logical disconnection is at the bond between the aromatic ring and the carbonyl group of the 4-oxobutanoic acid moiety. This bond is readily formed through a Friedel-Crafts acylation reaction.
This disconnection approach simplifies the target molecule into two key synthons: a nucleophilic aromatic precursor, which is 3-chlorophenol (B135607), and an electrophilic 4-oxobutanoic acid equivalent, which can be derived from succinic anhydride (B1165640). This strategy is advantageous as it utilizes readily available and relatively inexpensive starting materials.
Friedel-Crafts Acylation as a Primary Synthetic Route to Substituted Aryl-Oxobutanoic Acids
The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aromatic ketones. iitk.ac.inbeilstein-journals.org It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. nih.govrsc.org
The synthesis of this compound begins with the selection of appropriate precursors. The aromatic precursor is 3-chlorophenol, chosen for its chloro and hydroxyl substituents. The acylating agent is succinic anhydride, which provides the four-carbon butanoic acid chain with a carbonyl group at the 4-position after the reaction. stackexchange.comguidechem.com The use of an acid anhydride is a common and effective strategy in Friedel-Crafts acylation. rsc.org
A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. iitk.ac.inquora.com Anhydrous aluminum chloride (AlCl₃) is the most commonly used catalyst for this reaction. quora.com It functions by activating the acylating agent, in this case, succinic anhydride, to generate a highly electrophilic acylium ion. quora.comalexandonian.com This acylium ion then attacks the electron-rich aromatic ring of 3-chlorophenol. alexandonian.com
The reaction is typically carried out under anhydrous conditions to prevent the deactivation of the aluminum chloride catalyst. quora.com Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the yield and minimizing the formation of byproducts. Phenols can sometimes give poor yields in Friedel-Crafts reactions because the lone pair of electrons on the oxygen atom can coordinate with the Lewis acid, deactivating the catalyst and the ring towards electrophilic substitution. stackexchange.com Therefore, careful control of the reaction conditions is necessary.
Table 1: Key Reagents in the Friedel-Crafts Acylation of 3-Chlorophenol
| Reagent | Role | Key Considerations |
| 3-Chlorophenol | Aromatic Precursor | Provides the substituted phenyl ring. |
| Succinic Anhydride | Acylating Agent | Forms the 4-oxobutanoic acid moiety. |
| Anhydrous Aluminum Chloride | Lewis Acid Catalyst | Activates the acylating agent to form an acylium ion. quora.comalexandonian.com |
The hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring of 3-chlorophenol direct the position of the incoming acyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. alexandonian.com
In the case of 3-chlorophenol, the incoming electrophile (the acylium ion) will preferentially substitute at the positions most activated by the hydroxyl group and least sterically hindered. The primary site of acylation is the carbon atom para to the hydroxyl group and ortho to the chlorine atom, resulting in the desired product, this compound. The stability of the intermediate carbocation, often represented by resonance structures, dictates this regioselectivity. echemi.com
Alternative Synthetic Approaches for the Incorporation of Halogenated Phenolic Moieties
While Friedel-Crafts acylation is the primary route, other methods can be employed to synthesize halogenated phenolic compounds. These can include:
Halogenation of Phenolic Ketones: Direct halogenation of a pre-formed phenolic ketone can introduce a halogen atom onto the aromatic ring. mdpi.com Various halogenating agents, such as N-halosuccinimides, can be used for this purpose. nih.govresearchgate.net
Synthesis from Halogenated Precursors: Starting with an already halogenated aromatic compound and building the ketone functionality is another viable strategy. This could involve various carbon-carbon bond-forming reactions.
Stereochemical Considerations in the Synthesis of Chiral Analogs (If applicable)
The structure of this compound itself is achiral. However, if chiral analogs were to be synthesized, for instance, by introducing a chiral center in the butanoic acid chain, stereochemical control would become a critical aspect of the synthesis.
Methods for achieving stereoselectivity could include:
Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the butanoic acid moiety to direct the stereochemical outcome of a subsequent reaction, after which it would be removed. mdpi.com
Asymmetric Catalysis: The use of a chiral catalyst could enantioselectively create a stereocenter.
Resolution of Racemic Mixtures: A racemic mixture of a chiral analog could be separated into its individual enantiomers using techniques like chiral chromatography.
The synthesis of specific stereoisomers would be crucial if the chiral analogs are intended for biological applications, where stereochemistry often plays a vital role in activity.
Purification and Isolation Techniques for High-Purity Product Acquisition
Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and other impurities. Therefore, rigorous purification is a necessary step to isolate the target compound. The selection of an appropriate purification strategy is dictated by the physical and chemical properties of the compound, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present. The principal methods for purifying solid organic compounds, such as the title compound, are recrystallization and chromatography.
Recrystallization is a widely used technique for the purification of solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain dissolved in the mother liquor.
For this compound, which possesses a polar carboxylic acid group, a phenolic hydroxyl group, and a moderately nonpolar chlorophenyl moiety, the choice of solvent is critical. An ideal solvent would exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
Solvent Selection and General Protocol:
While specific recrystallization protocols for this compound are not extensively detailed in the literature, suitable solvents can be inferred based on its structural features. Given the presence of both hydrogen-bond donating (hydroxyl, carboxylic acid) and accepting (carbonyl, hydroxyl) groups, polar solvents are likely candidates. A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. rochester.edu
A plausible recrystallization protocol would involve:
Dissolution: Dissolving the crude solid in a minimal amount of a hot solvent or solvent mixture.
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: The purified crystals are collected by vacuum filtration.
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to a constant weight.
For acidic compounds, another effective purification method involves dissolving the compound in an aqueous basic solution, filtering out any insoluble impurities, and then re-precipitating the purified acid by the addition of a strong acid. orgsyn.org A procedure for a structurally related compound, 4-(4-biphenylyl)-4-oxo-butanoic acid, involves dissolving the crude product in an aqueous sodium hydroxide (B78521) solution, filtering, cooling, and then acidifying with hydrochloric acid to precipitate the purified product. phcogres.com
The following table outlines potential solvent systems for the recrystallization of this compound based on general principles for polar, acidic compounds.
| Solvent/Solvent System | Rationale for Use |
| Water | Due to the polar nature of the carboxylic acid and hydroxyl groups, water could be a suitable solvent, especially at elevated temperatures. rochester.edu |
| Ethanol (B145695)/Water | A mixture of ethanol and water can be effective, with the ethanol increasing the solubility of the organic portion of the molecule. |
| Acetone/Water | Similar to ethanol/water, this combination can be fine-tuned to achieve optimal solubility characteristics. |
| Ethyl Acetate (B1210297)/Hexane | A polar solvent (ethyl acetate) to dissolve the compound, with a nonpolar anti-solvent (hexane) added to induce precipitation. |
| Acetonitrile (B52724) | A polar aprotic solvent that can be suitable for compounds with moderate polarity. google.com |
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. rochester.edu
Column Chromatography:
Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. For a moderately polar and acidic compound like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common approach. The mobile phase, or eluent, is typically a mixture of a nonpolar and a more polar organic solvent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
For carboxylic acids, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent. This suppresses the ionization of the carboxylic acid group, reducing tailing and improving the separation.
The following table details potential solvent systems for the column chromatographic purification of this compound on a silica gel stationary phase.
| Mobile Phase System | Gradient | Rationale |
| Hexane/Ethyl Acetate | Increasing percentage of ethyl acetate | A standard system for compounds of moderate polarity. rochester.edu |
| Dichloromethane/Methanol (B129727) | Increasing percentage of methanol | Effective for more polar compounds. rochester.edu |
| Hexane/Ethyl Acetate + Acetic Acid | Increasing percentage of ethyl acetate with constant 0.5-1% acetic acid | The added acid improves peak shape for carboxylic acids. |
| Chloroform/Methanol | Increasing percentage of methanol | An alternative solvent system for separating acidic compounds. |
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating, identifying, and quantifying components in a mixture. nih.gov For the purification of phenolic acids and related compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov To ensure that the carboxylic acid group of this compound is in its protonated, less polar form, the mobile phase is usually acidified with a small amount of an acid such as trifluoroacetic acid (TFA), formic acid, or phosphoric acid. acs.orgresearchgate.net This ion-suppression technique leads to better retention and improved peak symmetry. nih.gov
The following table summarizes typical conditions for the HPLC purification of compounds structurally related to this compound.
| Parameter | Description |
| Stationary Phase | Reversed-phase C18 (e.g., Agela XBP-C18, Waters Sunfire™ C18) nih.govacs.org |
| Mobile Phase | A gradient of water (acidified) and methanol or acetonitrile (acidified) researchgate.netcabidigitallibrary.org |
| Example A: Water with 0.02% TFA and Methanol with 0.02% TFA acs.org | |
| Example B: Water with 2.0% acetic acid and Acetonitrile with 2.0% acetic acid cabidigitallibrary.org | |
| Detection | UV-Vis Diode Array Detector (DAD) nih.gov |
| Wavelengths around 254 nm and 280 nm are typically used for phenolic compounds. phcogres.comacs.org | |
| Flow Rate | 0.5 - 1.0 mL/min acs.orgcabidigitallibrary.org |
| Temperature | Ambient to 40 °C phcogres.comacs.org |
Advanced Spectroscopic and Physico Chemical Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Skeletal Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a thorough structural confirmation.
The ¹H-NMR spectrum provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal information about neighboring protons. Based on the structure of this compound, the following proton signals are predicted.
The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene ring. The proton ortho to the hydroxyl group is anticipated to appear at the most downfield position due to the combined electron-withdrawing effects of the hydroxyl and carbonyl groups. The other two aromatic protons will exhibit chemical shifts influenced by the chloro and hydroxyl substituents. The methylene protons of the butanoic acid chain will present as two distinct triplets, resulting from coupling with each other. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 7.5 - 7.8 | Doublet | 8.0 - 9.0 |
| Aromatic CH | 6.9 - 7.2 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |
| Aromatic CH | 6.8 - 7.0 | Doublet | 2.0 - 3.0 |
| -CH₂- (adjacent to C=O) | 3.2 - 3.5 | Triplet | 6.0 - 8.0 |
| -CH₂- (adjacent to COOH) | 2.7 - 3.0 | Triplet | 6.0 - 8.0 |
| -COOH | 10.0 - 12.0 | Broad Singlet | N/A |
| -OH | 9.0 - 11.0 | Singlet | N/A |
Note: The predicted values are based on computational models and may vary from experimental results.
The ¹³C-NMR spectrum provides information on the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C-NMR are indicative of the hybridization and the nature of the attached atoms.
For this compound, ten distinct carbon signals are expected. The carbonyl carbons of the ketone and carboxylic acid functional groups will appear at the most downfield chemical shifts. The aromatic carbons will resonate in the intermediate region, with their specific shifts influenced by the attached chloro and hydroxyl groups. The two methylene carbons of the butanoic acid chain will be found in the upfield region of the spectrum.
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 195 - 205 |
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic C-OH | 155 - 165 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-C=O | 125 - 135 |
| Aromatic CH | 115 - 130 |
| Aromatic CH | 115 - 130 |
| Aromatic CH | 115 - 130 |
| -CH₂- (adjacent to C=O) | 30 - 40 |
| -CH₂- (adjacent to COOH) | 25 - 35 |
Note: The predicted values are based on computational models and may vary from experimental results.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. It would also display a clear correlation between the two methylene (-CH₂-) groups in the butanoic acid chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations. An HSQC spectrum would link each proton signal to the carbon signal to which it is directly attached. For instance, it would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, as well as between the methylene proton signals and their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:
Correlations from the aromatic protons to the carbonyl carbon of the ketone, confirming the attachment of the oxobutanoic acid moiety to the phenyl ring.
Correlations from the methylene protons adjacent to the ketone to the carbonyl carbon and to the aromatic carbons.
Correlations from the methylene protons adjacent to the carboxylic acid to the carboxylic acid carbonyl carbon.
Together, these 2D-NMR experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the complete chemical structure of this compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as each group exhibits characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The phenolic O-H stretch would likely appear as a sharper band around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibrations are expected to produce strong, sharp peaks. The ketone carbonyl stretch is anticipated around 1680 cm⁻¹, while the carboxylic acid carbonyl stretch should appear in the region of 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and carboxylic acid will be observed in the 1200-1300 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Carboxylic Acid |
| O-H Stretch (Phenol) | 3200 - 3600 | Phenol |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Alkane |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Carboxylic Acid |
| C=O Stretch (Ketone) | ~1680 | Ketone |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |
| C-O Stretch | 1200 - 1300 | Phenol, Carboxylic Acid |
| C-Cl Stretch | 600 - 800 | Aryl Halide |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations. The aromatic ring vibrations, especially the symmetric ring breathing mode, are expected to produce a strong signal in the Raman spectrum. The C=C double bond stretches within the aromatic ring would also be Raman active. The carbonyl (C=O) stretching vibrations of the ketone and carboxylic acid would be observable, though they are often weaker in Raman than in FTIR. The C-Cl stretch is also expected to be a strong and characteristic band in the Raman spectrum. The symmetric stretching of the butanoic acid backbone would also contribute to the Raman spectrum. This technique would provide a valuable molecular fingerprint, further confirming the identity and structure of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₉ClO₄, HRMS provides its theoretical exact mass. This level of precision allows differentiation from other compounds that may have the same nominal mass but a different elemental makeup.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉³⁵Cl₁O₄ |
| Theoretical Exact Mass (Monoisotopic) | 228.0190 u |
| Isotope Peak (with ³⁷Cl) | 230.0160 u |
The presence of a chlorine atom results in a characteristic isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces two prominent peaks in the mass spectrum separated by two mass units (M and M+2) with an approximate intensity ratio of 3:1, which serves as a key identifier for chlorine-containing compounds.
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed to establish the compound's structural connectivity. In this technique, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, the fragmentation is dictated by its functional groups: the aromatic ketone, the carboxylic acid, and the substituted phenyl ring. The presence of an aromatic ring typically results in a prominent molecular ion. whitman.edujove.com Cleavage often occurs at bonds adjacent to the carbonyl group (α-cleavage), which is a common pathway for aromatic ketones. whitman.edu The butanoic acid side chain also presents multiple sites for fragmentation.
Table 2: Plausible Fragmentation Pathway and Expected Product Ions in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 228.0 | 210.0 | H₂O | Loss of a water molecule from the carboxylic acid and phenolic hydroxyl groups. |
| 228.0 | 183.0 | COOH | Loss of the carboxyl group radical. |
| 228.0 | 171.0 | C₃H₅O₂ | Cleavage of the bond between the α- and β-carbons of the butanoic acid chain. |
| 228.0 | 157.0 | C₄H₅O₂ | α-cleavage between the carbonyl carbon and the side chain, loss of the butanoyl radical. |
The most stable fragments, such as the acylium ion formed by cleavage of the alkyl chain, often result in the base peak of the spectrum. whitman.edu Analysis of these fragments allows for the precise reconstruction of the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound—the substituted benzene ring and the carbonyl group—are responsible for its UV absorption. The absorption of UV radiation excites electrons from lower energy bonding or non-bonding orbitals (π, n) to higher energy anti-bonding orbitals (π*).
The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the benzene ring. For comparison, 4-chlorophenol exhibits characteristic absorption bands around 225 nm and 280 nm. researchgate.net Similarly, p-hydroxybenzoic acid shows a strong absorption band around 250-260 nm. nist.govnist.gov
The combination of the hydroxyl (-OH), chloro (-Cl), and acyl (-COR) groups on the phenyl ring of the target compound will influence the energy of these transitions. The electron-donating hydroxyl group and the electron-withdrawing chloro and acyl groups are expected to cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to simpler phenols or benzoic acids.
Table 3: Expected UV-Vis Absorption Data
| Chromophore | Expected Transition | Approximate λ_max (nm) |
|---|---|---|
| Substituted Phenyl Ring | π → π* | 230 - 260 |
| Substituted Phenyl Ring | π → π* | 280 - 310 |
Electrochemical Characterization: Redox Behavior and Mechanistic Voltammetry
Electrochemical techniques are used to study the redox properties of a molecule, providing insight into its electron transfer capabilities and reaction mechanisms. For this compound, the primary electroactive moiety is the phenolic hydroxyl group, which can be oxidized.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic Voltammetry (CV) is a potentiodynamic technique used to probe the redox behavior of a compound within a specific potential range. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For phenolic compounds, the oxidation is often an irreversible process, meaning a corresponding reduction peak is not observed on the reverse scan. This is because the initially formed radical species can undergo subsequent chemical reactions, such as polymerization. nih.gov
The cyclic voltammogram for this compound is expected to show an anodic (oxidation) peak corresponding to the oxidation of the hydroxyl group. The potential at which this peak occurs (E_pa) provides information about the ease of oxidation of the molecule. The irreversible oxidation of a phenolic hydroxyl group is a known characteristic. nih.gov
Differential Pulse Voltammetry and Square Wave Voltammetry for Quantitative Analysis and Mechanistic Insights
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques than CV and are well-suited for quantitative analysis. nih.gov These methods apply potential pulses or square waves, and the current is sampled in a way that minimizes background capacitive currents, resulting in a significantly improved signal-to-noise ratio.
The output is a peak-shaped voltammogram where the peak potential is related to the redox potential and the peak height is directly proportional to the concentration of the analyte. These techniques can be used to develop analytical methods for the quantification of this compound. The study of peak potential shifts with pH can also provide information on the number of protons involved in the electron transfer reaction, offering deeper mechanistic insights. nih.gov
Table 4: Summary of Information from Voltammetric Techniques
| Technique | Key Information Provided | Expected Outcome for the Compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Oxidation/Reduction potentials, reversibility of redox processes. | An irreversible oxidation peak for the phenolic hydroxyl group. |
| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity, quantitative analysis. | A well-defined oxidation peak with current proportional to concentration. |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic properties and stability of 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid. These calculations provide a detailed picture of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. iipseries.org This optimization process minimizes the total energy of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. The optimized structure is essential for further computational analysis, including vibrational frequency calculations and the prediction of spectroscopic properties. iipseries.org
| Parameter | Optimized Value |
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Total Energy | Value (e.g., in Hartrees) |
| Key Bond Lengths | C-Cl, O-H, C=O, C-O (in Å) |
| Key Bond Angles | O-C-C, C-C-Cl (in degrees) |
Note: The specific numerical values in this table are illustrative and would be obtained from the output of a DFT calculation.
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy bandgap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. pku.edu.cn A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pku.edu.cn For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. pku.edu.cn
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Bandgap (ΔE) | Value |
Note: The specific numerical values in this table are illustrative and would be obtained from the output of a quantum chemical calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. youtube.com Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the chlorine atom, making these sites potential targets for electrophiles. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and how its shape changes in different environments, such as in solution. By simulating the molecule's movements, MD can reveal the accessible conformations and the energy barriers between them. This understanding of ligand flexibility is crucial for predicting how the molecule might adapt its shape to bind to a biological target.
Molecular Docking Studies for Predictive Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein or other macromolecular target. iipseries.orgpku.edu.cnresearchgate.net
A key application of molecular docking is the identification of potential binding sites on macromolecular targets. iipseries.orgjaper.inresearchgate.net By systematically exploring the surface of a protein, docking algorithms can identify cavities and pockets where this compound could potentially bind. The docking process evaluates the binding affinity, often expressed as a docking score, for each potential binding pose. japer.in Poses with lower binding energies are considered more favorable. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, providing valuable insights for the design of new therapeutic agents. japer.in
| Target Protein | Potential Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Example: Cyclooxygenase-2 (COX-2) | Tyr385, Arg120, Ser530 | Value | Hydrogen bonds, hydrophobic interactions |
| Example: Factor Xa | Arg25, Leu123 | Value | Hydrogen bonds, hydrophobic interactions |
Note: The information in this table is illustrative. The specific target proteins and interacting residues would be determined through actual molecular docking studies.
Prediction of Binding Modes and Interaction Energies
The prediction of how a ligand binds to a protein and the energy of this interaction is a cornerstone of computational drug discovery. These studies typically involve molecular docking simulations, where the compound is placed into the binding site of a target protein to find the most stable conformation. The interaction energy, a measure of binding affinity, is then calculated.
Despite the importance of such analyses, specific studies detailing the binding modes and interaction energies of this compound with any biological target have not been identified in the available literature. Research on other, structurally different non-steroidal anti-inflammatory drugs (NSAIDs) demonstrates that it is possible to identify their binding modes within cyclooxygenase (COX) enzymes and correlate interaction energies with experimental inhibition data. mdpi.com However, this specific data is not available for this compound.
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals, π-π Stacking)
Noncovalent interactions are fundamental to the structure, stability, and function of biological macromolecules and their complexes with ligands. nih.gov The analysis of these interactions provides insight into why a molecule binds in a specific orientation and with a certain affinity. Common methods to study these interactions include Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) plots, and Hirshfeld surface analysis. nih.govchemrxiv.org
These interactions are typically analyzed following docking or molecular dynamics simulations. For instance, research on other chlorinated compounds has used these methods to rationalize the strength and nature of interactions like C-H···O, C-H···π, and π···π stacking that contribute to supramolecular architecture. nih.gov Similarly, studies on salicylic (B10762653) acid derivatives have calculated pairwise interaction energies, breaking them down into electrostatic, polarization, dispersion, and repulsion components to understand crystal packing. mdpi.com However, a specific analysis of the noncovalent interactions for this compound is not available in the reviewed sources.
In Silico Prediction of Molecular Descriptors Relevant to Chemical and Biological Behavior
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict physicochemical properties and biological activity in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These descriptors can represent various aspects of the molecule, including its size, shape, and electronic properties. nih.gov
While detailed experimental or advanced computational studies on this compound are scarce, some basic molecular descriptors have been calculated and are available in chemical databases. These descriptors provide theoretical insight into the compound's behavior. For example, the Polar Surface Area (PSA) is related to a molecule's ability to permeate cell membranes, while the partition coefficient (LogP) indicates its lipophilicity. evitachem.com
Below is a table of computationally predicted molecular descriptors for this compound.
| Descriptor | Value | Significance |
| Molecular Formula | C₁₀H₉ClO₄ | Describes the elemental composition of the molecule. evitachem.com |
| Molecular Weight | 228.63 g/mol | The mass of one mole of the compound. evitachem.com |
| Exact Mass | 228.019 g/mol | The calculated mass based on the most abundant isotopes. evitachem.com |
| Polar Surface Area (PSA) | 74.6 Ų | Relates to drug transport properties such as membrane permeability. evitachem.com |
| LogP (Partition Coefficient) | 2.093 | Measures the lipophilicity of the compound, affecting its solubility and absorption. evitachem.com |
These descriptors are foundational for more complex computational models but represent the extent of the currently available in silico data for this specific compound, excluding toxicity and pharmacokinetic predictions.
Derivatization and Analog Synthesis: Exploiting the 4 Oxobutanoic Acid Scaffold for Novel Molecular Entities
Design Principles for the Generation of Diverse Chemical Libraries
The creation of diverse chemical libraries is a cornerstone of modern drug discovery, aiming to explore a wide range of chemical space to identify novel bioactive compounds. The design of these libraries is guided by the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar properties. drugdesign.org Key principles in the design of libraries based on the 4-oxobutanoic acid scaffold include:
Scaffold Diversity: Introducing a variety of core structures (scaffolds) to which different functional groups can be attached. For the 4-oxobutanoic acid framework, this could involve modifications to the butanoic acid chain or the phenyl ring.
Substituent Diversity: Attaching a wide array of chemical groups (substituents) to the core scaffold. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic distribution.
Stereochemical Diversity: Synthesizing molecules with different three-dimensional arrangements of atoms (stereoisomers), as stereochemistry can significantly impact biological activity.
Target-Focused Libraries: Designing libraries with a specific biological target or target family in mind. nih.gov This approach leverages structural information about the target to design molecules with a higher probability of binding and eliciting a biological response. nih.gov For instance, if the target is a kinase, the library design might incorporate moieties known to interact with the ATP-binding site. nih.gov
Privileged Scaffolds: Utilizing scaffolds that are known to bind to multiple protein targets. The 4-oxobutanoic acid moiety can be considered a component of larger privileged structures.
Computational tools play a significant role in modern library design, enabling the virtual screening of large numbers of compounds and the prediction of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. chemrxiv.org Techniques like deep learning and reinforcement learning are being employed to design virtual libraries with desired physicochemical and biological activities. chemrxiv.org
Synthesis of Heterocyclic Derivatives Incorporating the 4-Oxobutanoic Acid Moiety
The 4-oxobutanoic acid moiety is a valuable synthon for the construction of various heterocyclic systems. The carbonyl and carboxylic acid functionalities provide reactive sites for cyclization reactions, leading to a diverse range of heterocyclic derivatives.
Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom and another heteroatom (nitrogen, sulfur, or oxygen). They are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. The synthesis of azole derivatives from 4-oxobutanoic acids often involves the reaction of the keto-acid with hydrazine-based reagents.
For example, a series of 1,2,4-triazole derivatives were designed based on the reaction between 3-hydrazineyl-5-(methylthio)-1H-1,2,4-triazole and various 4-oxobutanoic acid derivatives. orientjchem.org In a specific instance, the reaction of 4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid with the triazole precursor yielded a novel triazole derivative, TP22. orientjchem.org The general synthetic approach involves refluxing a mixture of the 4-oxobutanoic acid derivative and the hydrazine-containing triazole in a suitable solvent like ethanol (B145695). orientjchem.org
Similarly, pyrazole derivatives can be synthesized from 4-oxobutanoic acid precursors. The reaction of 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid has been utilized to create various heterocyclic compounds, including those with a pyrazole moiety. semanticscholar.org
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They have been investigated for a variety of biological activities. The synthesis of pyridazinone derivatives often involves the condensation of a γ-keto acid, such as 4-(4-chloro-2-hydroxyphenyl)-4-oxobutanoic acid, with a hydrazine derivative. semanticscholar.org
The general synthetic route involves the reaction of the 4-oxobutanoic acid with hydrazine hydrate or a substituted hydrazine in a solvent like ethanol or acetic acid under reflux conditions. This reaction leads to the formation of the pyridazinone ring. Further modifications can be made to the pyridazinone scaffold. For instance, the synthesis of 4-amino and 4-ureido pyridazinone-based series has been reported as a strategy to develop novel inhibitors of fatty acid binding protein 4 (FABP4). semanticscholar.org Additionally, various substituents can be introduced at different positions of the pyridazinone ring to explore structure-activity relationships. mdpi.com
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They are a common structural motif in many biologically active compounds. nih.gov The synthesis of thiazole derivatives from 4-oxobutanoic acid precursors can be achieved through various synthetic strategies.
One common method involves the Hantzsch thiazole synthesis, where a γ-keto acid or its derivative reacts with a thiourea or thioamide. For instance, thiosemicarbazones derived from aldehydes can be treated with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base like sodium acetate (B1210297) to yield thiazole-4[5H]-ones. mdpi.com While not a direct reaction with the 4-oxobutanoic acid itself, this highlights a general strategy for incorporating a thiazole ring.
Another approach involves the reaction of α-bromoketones with thiourea or thioamides. nih.gov The 4-oxobutanoic acid could potentially be converted to an α-haloketo derivative, which could then be used in such a cyclization. The versatility of the 4-oxobutanoic acid scaffold allows for its incorporation into more complex thiazole-containing systems. iaea.org
Structural Modifications on the Phenyl Ring and Butanoic Acid Chain
Systematic structural modifications of the lead compound, this compound, are crucial for optimizing its biological activity and physicochemical properties. These modifications can be made to both the phenyl ring and the butanoic acid chain.
Phenyl Ring Modifications:
Substitution Pattern: The position and nature of substituents on the phenyl ring can significantly influence activity. Altering the position of the chloro and hydroxyl groups, or introducing other substituents like fluoro, methyl, or methoxy groups, can modulate the electronic and steric properties of the molecule. nih.gov For example, the analgesic activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives was enhanced through structural modifications. researchgate.net
Ring Substitution: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to the discovery of novel analogs with improved properties.
Butanoic Acid Chain Modifications:
Chain Length: The length of the alkyl chain can be varied to probe the optimal distance between the phenyl ring and the carboxylic acid group for target interaction.
Functional Group Interconversion: The carboxylic acid group can be converted to other functional groups such as esters, amides, or nitriles to alter the acidity, polarity, and hydrogen bonding capacity of the molecule.
Introduction of Rigidity: Incorporating double bonds or small rings into the butanoic acid chain can restrict conformational flexibility, which may lead to higher binding affinity and selectivity for the target.
The synthesis of these modified analogs often involves multi-step reaction sequences starting from appropriately substituted phenols and butanoic acid derivatives. evitachem.com Friedel-Crafts acylation is a common method for introducing the oxobutanoic acid moiety onto the aromatic ring. wikipedia.org
Exploration of Bioisosteric Replacements (e.g., Imidazolyl substituents)
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. u-tokyo.ac.jp
For the this compound scaffold, various bioisosteric replacements can be considered:
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a target for bioisosteric replacement to improve metabolic stability and membrane permeability. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.com
Hydroxyl Group Bioisosteres: The phenolic hydroxyl group can be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amino group or a thiol group. u-tokyo.ac.jp
Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic systems like thiophene, pyridine, or pyrazole to explore different electronic and steric interactions with the target.
Imidazolyl Substituents: The imidazole ring is a versatile bioisostere that can mimic both a protonated amine and a neutral aromatic system. The synthesis of pyrano[2,3-d]thiazole derivatives bearing an imidazolyl substituent has been reported, demonstrating the feasibility of incorporating this moiety. iaea.org
The selection of an appropriate bioisostere depends on the specific goals of the drug design program, such as improving potency, reducing toxicity, or enhancing oral bioavailability. nih.gov
Mechanistic Investigations of Molecular Interactions in Biological Systems Non Clinical Focus
Molecular Mechanisms of Enzyme Inhibition by 4-Oxobutanoic Acid Derivatives
The structural motif of 4-oxobutanoic acid has been a scaffold of interest in the design of enzyme inhibitors. The following sections delve into the specific inhibitory mechanisms of derivatives of this compound against key enzyme families.
Inhibition of Sterol 14α-Demethylase (SDM) and Related Enzyme Systems
Sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of sterols in fungi and other eukaryotes, is a well-established target for antifungal agents. nih.govnih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov While the azole class of drugs are the most prominent inhibitors of SDM, research into novel inhibitory scaffolds is ongoing. nih.gov
Currently, there is a lack of specific published research detailing the direct inhibition of Sterol 14α-demethylase by 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid . General studies on SDM inhibitors focus on compounds that can coordinate with the heme iron atom in the enzyme's active site, a mechanism characteristic of azole antifungals. nih.gov The potential for 4-oxobutanoic acid derivatives to interact with SDM would likely depend on the specific stereochemistry and electronic properties of the molecule, which would dictate its ability to fit within the active site and interact with key amino acid residues.
Characterization of Kinase Inhibition Pathways
Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. Kinase inhibitors typically function by competing with ATP for its binding site on the enzyme.
As of the latest literature review, specific studies characterizing the kinase inhibition pathways of This compound have not been reported. The investigation of novel kinase inhibitors is a highly active area of research, with a focus on identifying compounds with high potency and selectivity for specific kinases to minimize off-target effects.
Biophysical Studies of DNA Binding and Intercalation
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in cancer chemotherapy. These interactions can occur through various modes, including electrostatic binding, groove binding, and intercalation between base pairs.
While direct studies on This compound are not available, research on the structurally related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, provides insights into how such molecules might interact with DNA. nih.gov
Spectroscopic Probes for DNA-Compound Interactions
Spectroscopic techniques are invaluable tools for probing the interactions between small molecules and DNA. UV-Visible absorption spectroscopy, for instance, can reveal changes in the electronic structure of a compound upon binding to DNA. A study on a similar compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, demonstrated hypochromism (a decrease in absorbance intensity) and a red shift (a shift to longer wavelengths) in its absorption spectrum upon titration with salmon sperm DNA (SS-DNA). nih.gov These spectral changes are characteristic of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. nih.gov
Table 1: Spectroscopic Data for a Structurally Similar Compound's Interaction with DNA
| Spectroscopic Change | Observation | Implication |
|---|---|---|
| Hypochromism | Decrease in absorbance intensity | Indicates strong interaction between the molecule and DNA bases. |
Elucidation of Binding Modes (e.g., Electrostatic Interactions, Intercalation)
The spectroscopic data for the related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, strongly supports an intercalative binding mode with DNA. nih.gov This mode of interaction involves the planar, aromatic portion of the molecule stacking between the DNA base pairs. This is often stabilized by van der Waals forces and hydrophobic interactions. The butenoic acid side chain could then lie in one of the DNA grooves, potentially forming hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone. Although this provides a plausible model, it is important to note that the substitution pattern and the presence of a saturated butanoic acid chain in This compound could influence its preferred binding mode.
Role as a Reagent or Probe in Biochemical Research
A related compound, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, has been identified as a UV filter compound in human lenses, where it is thought to protect the eye from UV radiation. nih.govnih.gov This compound is derived from the metabolism of tryptophan. nih.gov However, there is no currently available research describing the use of This compound itself as a reagent or a probe in general biochemical research applications. The synthesis of related 4-oxo-butanoic acids has been described in the context of producing compounds with potential anti-inflammatory and analgesic properties. google.com
Investigation of Molecular Recognition Processes
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the molecular recognition processes of this compound within biological systems from a non-clinical perspective. The structural characteristics of the compound, specifically the presence of a hydroxyl group, a carboxylic acid moiety, and a chlorinated phenyl ring, suggest the potential for various types of molecular interactions. These could theoretically include hydrogen bonding, hydrophobic interactions, and halogen bonding, which are fundamental to the recognition of small molecules by biological macromolecules such as enzymes and receptors.
The hydroxyl and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, potentially facilitating interactions with amino acid residues in a protein's binding site. The chloro-substituted phenyl ring introduces the possibility of hydrophobic and halogen bonding interactions, which can contribute to binding affinity and specificity.
However, despite these theoretical possibilities, there are no publicly available experimental or computational studies that detail the specific molecular recognition of this compound. Consequently, there are no research findings or data to populate tables on binding affinities, dissociation constants, or to identify key interacting residues with any specific biological target. The investigation into how this particular compound is recognized and binds to macromolecules remains an unexplored area of research. Without such studies, a detailed and scientifically accurate account of its molecular recognition processes cannot be provided at this time.
Potential Applications in Chemical Science and Material Science Beyond Therapeutic Use
Utilization as Chemical Probes in Mechanistic Biological Research
While direct studies employing 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid as a chemical probe are not extensively documented, its structural motifs suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems, and the features of this compound make it an intriguing candidate for designing such tools. evitachem.com
The phenolic hydroxyl group and the carboxylic acid can participate in hydrogen bonding and electrostatic interactions, potentially allowing the molecule to bind to the active sites of enzymes or interact with specific biological receptors. evitachem.com The lipophilicity imparted by the chlorophenyl group could facilitate membrane permeability, a crucial attribute for probes targeting intracellular processes.
By modifying the core structure—for instance, by introducing reporter tags such as fluorescent moieties or biotin—researchers could develop probes for a variety of applications, including:
Enzyme Inhibition Studies: The compound could serve as a scaffold for designing inhibitors of specific enzymes, where the functional groups can be tailored to interact with key residues in an enzyme's active site.
Receptor Binding Assays: Labeled derivatives could be used to identify and characterize binding partners in complex biological mixtures, aiding in the elucidation of signaling pathways.
Target Identification and Validation: Affinity-based probes derived from this scaffold could be employed to isolate and identify novel protein targets for therapeutic intervention.
The inherent reactivity of the ketone and carboxylic acid groups provides convenient handles for the chemical conjugation of these reporter tags, making this compound a versatile platform for the development of bespoke chemical probes.
Application as Synthons in Complex Organic Synthesis
In the realm of organic chemistry, this compound serves as a valuable synthon, or building block, for the construction of more complex molecules, particularly heterocyclic compounds. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a versatile starting material.
Research on analogous 4-aryl-4-oxobutanoic acids has demonstrated their utility in the synthesis of bicyclic nitrogen-containing heterocycles, such as pyrroloimidazolones and pyrrolopyrimidinones. These reactions typically involve the condensation of the oxobutanoic acid with binucleophiles like diamines. The process often proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization to yield the final heterocyclic system.
The synthetic utility of this compound is rooted in the reactivity of its functional groups:
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Amidation, Esterification, Reduction | Amides, Esters, Alcohols |
| Ketone | Reduction, Reductive Amination, Wittig Reaction | Alcohols, Amines, Alkenes |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalized aromatic rings |
| Phenolic Hydroxyl | Etherification, Esterification | Ethers, Esters |
| Chloro Group | Nucleophilic Aromatic Substitution (under harsh conditions) | Substitution products |
This diverse reactivity allows for the strategic construction of complex molecular architectures. For instance, the carboxylic acid can be selectively reacted to form an amide, leaving the ketone available for a subsequent cyclization reaction. This stepwise approach enables the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many biologically active molecules and functional materials.
Potential in the Development of Advanced Materials Due to Reactive Functional Groups
The presence of multiple reactive functional groups in this compound makes it a promising candidate for the development of advanced materials. The phenolic hydroxyl, carboxylic acid, and even the chloro group can be leveraged to incorporate this molecule into larger polymeric structures or to modify surfaces, imparting specific properties to the resulting materials. evitachem.com
The bifunctional nature of this compound, with its hydroxyl and carboxylic acid groups, allows it to act as a monomer in polymerization reactions. It can participate in step-growth polymerization processes, such as polyesterification, to form novel polymers. The resulting polyesters would feature the chlorohydroxyphenyl moiety as a pendant group, which could introduce desirable properties like flame retardancy (due to the chlorine atom) and increased thermal stability.
Furthermore, the phenolic ring offers the potential for this compound to act as a cross-linking agent. Phenolic compounds are known to be effective cross-linkers for various polymers, enhancing their mechanical strength and thermal resistance. In this role, the hydroxyl group could react with other functional groups in a polymer backbone, creating a three-dimensional network structure.
The principles of surface chemistry can be harnessed to apply thin, functional coatings of materials derived from this compound onto various substrates. The phenolic hydroxyl group is particularly important in this context, as it can form strong interactions with a variety of surfaces, including metals and metal oxides.
This adhesive property, characteristic of many phenolic compounds, could be exploited to create:
Corrosion-Resistant Coatings: By forming a protective layer on a metal surface, polymers or self-assembled monolayers derived from this compound could prevent or inhibit corrosion.
Functionalized Surfaces: The carboxylic acid group provides a handle for further chemical modification after the molecule has been anchored to a surface via its phenolic end. This allows for the creation of surfaces with tailored properties, such as hydrophobicity, biocompatibility, or specific binding capabilities.
Adhesion Promoters: The compound could be used as a primer to improve the adhesion between a substrate and a subsequent coating layer.
The combination of a surface-active phenolic group and a reactive carboxylic acid group within the same molecule makes this compound a promising building block for the design of novel coatings and the engineering of advanced surfaces with customized functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Knoevenagel condensation between substituted benzaldehydes and activated esters (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. For example, analogous fluorophenyl derivatives are synthesized using 2-fluorobenzaldehyde under alkaline conditions . Optimization of catalysts (e.g., piperidine) and temperature (60–80°C) improves yield. Post-synthetic purification via recrystallization (ethanol/water mixtures) is critical for isolating the keto-acid form .
Q. How is the structural characterization of this compound performed, particularly for crystallographic validation?
- Methodology : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns and keto-enol tautomerism can be resolved via XRD, with validation against IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR (e.g., ¹³C NMR signals for carbonyl carbons at ~200 ppm). Crystallization solvents (e.g., DMSO) may influence packing motifs .
Q. What known biological activities are associated with this compound?
- Methodology : The compound’s bioactivity is linked to its chlorophenolic moiety , which enhances enzyme inhibition. Studies on analogs show activity against kynurenine-3-hydroxylase (neuroinflammation targets) and cyclooxygenase (COX). In vitro assays (e.g., enzyme-linked immunosorbent assays) using purified enzymes and IC₅₀ calculations are typical. Structural analogs with electron-withdrawing substituents (e.g., Cl, F) exhibit stronger binding .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts like decarboxylated or dimerized species?
- Methodology : Use flow chemistry to control reaction kinetics and reduce side reactions. For example, continuous flow systems with precise temperature modulation (40–60°C) and in-line FTIR monitoring can suppress decarboxylation. Solvent choice (e.g., THF vs. ethanol) also affects intermediate stability. Post-reaction quenching with acidic resins (e.g., Amberlyst-15) improves selectivity .
Q. What analytical challenges arise in distinguishing keto-enol tautomers, and how are they resolved?
- Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ can track tautomeric equilibria by observing chemical shift changes (e.g., enolic proton at δ 12–14 ppm). Computational DFT studies (e.g., B3LYP/6-31G*) predict dominant tautomers, validated via XRD. Mass spectrometry (HRMS) confirms molecular ion consistency across tautomeric states .
Q. How do substituent variations (e.g., Cl vs. Br or methyl groups) impact bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies using halogen-substituted analogs. For example, replacing Cl with Br increases steric bulk, reducing COX-2 inhibition (IC₅₀ shifts from 1.2 µM to 3.8 µM). Methyl groups at the 2-hydroxyphenyl position enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration in rodent models .
Q. What strategies validate the compound’s purity in complex matrices (e.g., biological fluids)?
- Methodology : LC-MS/MS with deuterated internal standards (e.g., d₄-4-oxobutanoic acid) quantifies trace impurities (<0.1%). Chromatographic separation on C18 columns (ACN/0.1% formic acid gradient) resolves degradation products. Validation follows ICH Q2(R1) guidelines for linearity (R² >0.999), LOD (0.01 µg/mL), and recovery (95–105%) .
Data Contradiction & Reproducibility
Q. How to address discrepancies in reported enzyme inhibition values across studies?
- Methodology : Re-evaluate assay conditions (pH, cofactors) and compound solubility. For example, discrepancies in IC₅₀ for COX-1 (5–20 µM) may stem from DMSO concentrations (>1% destabilizes enzymes). Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) and reference controls (e.g., indomethacin) .
Q. Why do crystallographic data sometimes conflict with computational predictions for hydrogen-bonding networks?
- Methodology : Solvent inclusion in crystal lattices (e.g., water or ethanol) alters H-bonding. Compare XRD data with molecular dynamics simulations (AMBER force field) accounting for solvation effects. Discrepancies in O–H···O bond lengths (>0.1 Å) often arise from crystal packing forces not modeled in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
